1,4a-Dihydroquinoline-4,7-dione
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Overview
Description
1,4a-Dihydroquinoline-4,7-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with two ketone groups at positions 4 and 7, and a hydrogen atom at position 4a.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4a-Dihydroquinoline-4,7-dione can be synthesized through various methods. One common approach involves the Gould–Jacobs reaction, which is a series of reactions starting with the condensation of an aniline with an alkoxy methylenemalonic ester or acyl malonic ester. This is followed by a 6-electron cyclization process to form the quinoline core . Another method involves the reaction of enaminones with aldehydes via intermolecular cascade cyclization in a one-pot protocol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition-metal-free processes and green chemistry principles is often preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,4a-Dihydroquinoline-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dione derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
1,4a-Dihydroquinoline-4,7-dione has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4a-Dihydroquinoline-4,7-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its antimicrobial and anticancer effects . It can also interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
1,4a-Dihydroquinoline-4,7-dione can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4,7-Dichloroquinoline: Used in the synthesis of antimalarial drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two ketone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
1,4a-dihydroquinoline-4,7-dione |
InChI |
InChI=1S/C9H7NO2/c11-6-1-2-7-8(5-6)10-4-3-9(7)12/h1-5,7,10H |
InChI Key |
KPXRYIANMRPPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1C(=O)C=CN2 |
Origin of Product |
United States |
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